molecular formula C21H24N2O4S B2715296 5-[(Cyclopentylamino)sulfonyl]indolinyl 4-methoxyphenyl ketone CAS No. 919019-23-1

5-[(Cyclopentylamino)sulfonyl]indolinyl 4-methoxyphenyl ketone

Cat. No.: B2715296
CAS No.: 919019-23-1
M. Wt: 400.49
InChI Key: JZUVKYVFYMESDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

Research indicates that this compound exhibits substrate-specific inhibition of linoleate oxygenase activity of ALOX15 . It interacts with the enzyme allosterically, affecting its catalytic function .

Scientific Research Applications

Synthesis of Ellipticine Analogs

Research has focused on the synthesis of ellipticine analogs, which are of interest due to their potential antitumor activities. A study detailed the reactions and synthetic applications of β-keto sulfoxides, leading to the production of 5-modified ellipticine analogs. These compounds were synthesized through a series of reactions starting from ethyl indolebutyrate and methyl methylthiomethyl sulfoxide (MMTS), resulting in compounds with varied substitutions at the 5-position, showcasing the chemical versatility of sulfoxides in synthesizing complex heterocyclic compounds (Oikawa et al., 1981).

Metal-free Coupling Reactions

Another study presented a method for the metal-free coupling of saturated heterocyclic sulfonylhydrazones with boronic acids. This process facilitates the synthesis of functionalized sp(2)-sp(3) linked bicyclic building blocks, including compounds with oxetane, piperidine, and azetidine structures, from their parent ketones. This approach is significant for pharmaceutical industries seeking efficient ways to couple aromatic and heteroaromatic systems without metal catalysts (Allwood et al., 2014).

Conversion to Pyrroles and Indoles

The conversion of cyclic ketones to 2,3-fused pyrroles and substituted indoles has been achieved through a rhodium-catalyzed reaction. This transformation is notable for its effective synthesis route, including an unusual 4π electrocyclization process, further extending to indoles synthesis via a one-pot reaction starting from 1-ethynylcyclohexenes. Such methodologies offer new avenues for creating heterocyclic compounds with potential biological activities (Alford et al., 2013).

Eco-friendly Synthesis Techniques

Research into eco-friendly synthesis techniques has led to the development of methods for creating 3-(isoxazol-5)-yl)indoles from β-ethylthio-β-indolyl-α, β-unsaturated ketones. Utilizing boiling water and 4-dodecylbenzene sulfonic acid (DBSA) as a catalyst, this process highlights an environmentally friendly approach to synthesizing indoles with good yields and excellent regioselectivity, underlining the importance of sustainable practices in chemical synthesis (Jia et al., 2021).

Properties

IUPAC Name

N-cyclopentyl-1-(4-methoxybenzoyl)-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4S/c1-27-18-8-6-15(7-9-18)21(24)23-13-12-16-14-19(10-11-20(16)23)28(25,26)22-17-4-2-3-5-17/h6-11,14,17,22H,2-5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUVKYVFYMESDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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